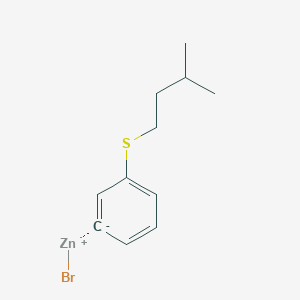![molecular formula C10H13NO3 B14879537 2-Amino-4-[1,3]dioxan-2-yl-phenol](/img/structure/B14879537.png)
2-Amino-4-[1,3]dioxan-2-yl-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-[1,3]dioxan-2-yl-phenol is a chemical compound with the molecular formula C9H11NO3 It features a phenol group substituted with an amino group and a 1,3-dioxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-[1,3]dioxan-2-yl-phenol typically involves the reaction of 2-amino-4-hydroxybenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxane ring . The reaction conditions often include heating the mixture under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-[1,3]dioxan-2-yl-phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenol and amino groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenols.
Applications De Recherche Scientifique
2-Amino-4-[1,3]dioxan-2-yl-phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-Amino-4-[1,3]dioxan-2-yl-phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins, while the amino group can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-hydroxybenzaldehyde: Lacks the 1,3-dioxane ring but shares the phenol and amino groups.
4-Amino-2-hydroxybenzoic acid: Contains a carboxylic acid group instead of the 1,3-dioxane ring.
2-Amino-4-methoxyphenol: Features a methoxy group instead of the 1,3-dioxane ring.
Uniqueness
2-Amino-4-[1,3]dioxan-2-yl-phenol is unique due to the presence of the 1,3-dioxane ring, which can impart different chemical and physical properties compared to its analogs. This structural feature can influence its reactivity and interactions with biological molecules, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H13NO3 |
|---|---|
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
2-amino-4-(1,3-dioxan-2-yl)phenol |
InChI |
InChI=1S/C10H13NO3/c11-8-6-7(2-3-9(8)12)10-13-4-1-5-14-10/h2-3,6,10,12H,1,4-5,11H2 |
Clé InChI |
DIUCCYUYGFHVMV-UHFFFAOYSA-N |
SMILES canonique |
C1COC(OC1)C2=CC(=C(C=C2)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-(2-Aminoethyl)-5-(benzo[d][1,3]dioxol-5-ylmethylene)thiazolidine-2,4-dione hydrochloride](/img/structure/B14879455.png)
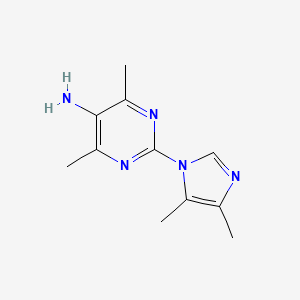
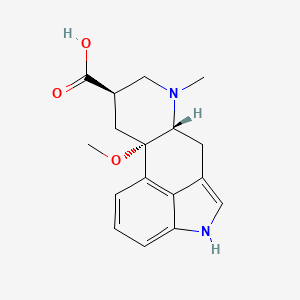
![3-[(4-EthylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14879469.png)
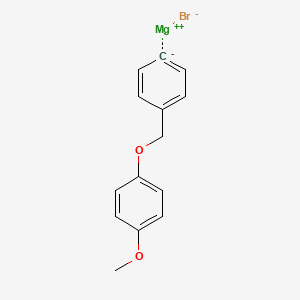
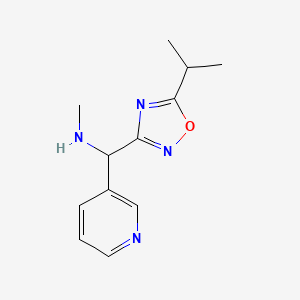
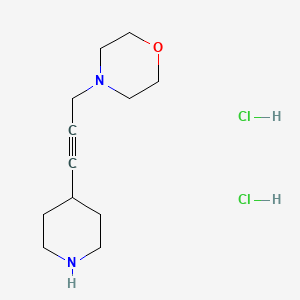

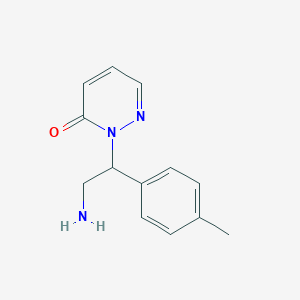

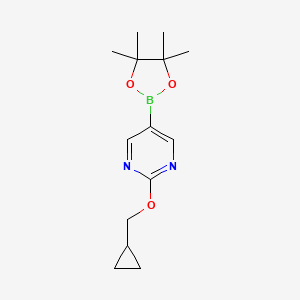
![9,9'-Spirobi[fluoren]-4-yldiphenylphosphine oxide](/img/structure/B14879551.png)
